Cas no 26761-75-1 (Phenol,(2-propen-1-yl)-)
Phenol,(2-propen-1-yl)- structure
Product Name:Phenol,(2-propen-1-yl)-
Phenol,(2-propen-1-yl)- Propriedades químicas e físicas
Nomes e Identificadores
-
- Phenol,(2-propen-1-yl)-
- 2-Propenylphenol
- Allylphenol
- Phenol, allyl- (6CI,7CI,8CI)
- Phenol,(2-propenyl)- (9CI)
- Phenol, (2-propenyl)-
- Tox21_302056
- Phenol, 2-(2-propen-1-yl)-
- NS00020393
- ALPRENOLOL HYDROCHLORIDE IMPURITY B [EP IMPURITY]
- Q27093513
- CAS-1745-81-9
- WLN: QR B2U1
- CHEMBL1229950
- DTXCID802164
- Phenol, o-allyl-
- AI3-17107
- 1-ALLYL,2-HYDROXY-BENZENE
- EINECS 217-119-0
- 2-allyl phenol
- CHEBI:39826
- 4-06-00-03807 (Beilstein Handbook Reference)
- 3-(2-hydroxyphenyl)propene
- 2-Allyphenol
- UNII-T5721BH5Z4
- BRN 0742121
- Allyl Phenol
- ortho-allyl phenol
- EN300-21161
- 2-prop-2-enylphenol
- T5721BH5Z4
- 2-ALLYLPHENOL
- NSC-1538
- 2-(PROP-2-ENYL)PHENOL
- BDBM50490554
- O04F145ZJZ
- DB02534
- 2-(2-Propenyl)phenol
- 26761-75-1
- PD007888
- A0233
- Z104493210
- SCHEMBL160157
- 2-(2-propenyl)-pheno
- AS-17714
- Phenol, 2-(propenyl)-
- MFCD00002250
- AKOS000274969
- 1745-81-9
- FT-0610996
- InChI=1/C9H10O/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7,10H,1,5H
- CS-0074162
- UNII-O04F145ZJZ
- 27924-98-7
- NSC1538
- J-507716
- YINGUO
- 2-allyl-phenol
- NSC 1538
- 2-Allylphenol, 98%
- F2137-0011
- 2-(2-Propenyl)-phenol
- Phenol, 2-(2-propenyl)-
- NCGC00255154-01
- 2-(prop-2-en-1-yl)phenol
- F18833
- o-Allylphenol
- DTXSID3022164
- (2-Propenyl)phenol
- O-(2-PROPENYL)PHENOL
- 2-prop-2-en-1-ylphenol
- AMY30934
-
- Inchi: 1S/C9H10O/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7,10H,1,5H2
- Chave InChI: QIRNGVVZBINFMX-UHFFFAOYSA-N
- SMILES: OC1C=CC=CC=1CC=C
Propriedades Computadas
- Massa Exacta: 134.0732
- Massa monoisotópica: 134.073164938g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 10
- Contagem de Ligações Rotativas: 2
- Complexidade: 109
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.7
- Superfície polar topológica: 20.2Ų
Propriedades Experimentais
- PSA: 20.23
Phenol,(2-propen-1-yl)- Literatura Relacionada
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
26761-75-1 (Phenol,(2-propen-1-yl)-) Produtos relacionados
- 3354-58-3(2-methyl-6-(prop-2-en-1-yl)phenol)
- 1745-81-9(2-(prop-2-en-1-yl)phenol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornecedores recomendados
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro Ouro
CN Fornecedor
A granel
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
SunaTech Inc.
Membro Ouro
CN Fornecedor
Reagente
钜澜化工科技(青岛)有限公司
Membro Ouro
CN Fornecedor
A granel
上海嵘奥生物技术有限公司
Membro Ouro
CN Fornecedor
Reagente